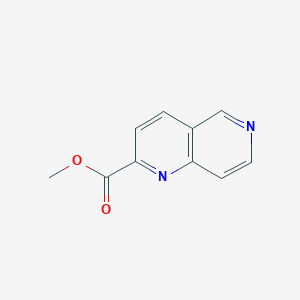

Methyl 1,6-naphthyridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBDMKUTAMPZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375552 | |

| Record name | methyl 1,6-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338760-63-7 | |

| Record name | methyl 1,6-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338760-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 1,6-Naphthyridine Scaffold

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 1,6-Naphthyridine-2-carboxylate

To the dedicated researcher, the molecular scaffold is the foundational canvas upon which therapeutic innovation is built. Among the privileged heterocyclic systems in medicinal chemistry, the naphthyridines—a family of six isomeric diazanaphthalenes—stand out for their versatile biological activities.[1] The 1,6-naphthyridine core, in particular, is a recurring motif in molecules targeting a wide array of biological receptors and enzymes. Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal pharmacophore for interacting with protein active sites. Derivatives have shown potent inhibitory activity against targets such as Bruton's tyrosine kinase (BTK), phosphodiesterase 5 (PDE5), and fibroblast growth factor receptor 4 (FGFR4), highlighting their significance in oncology and beyond.[2][3]

This guide focuses on a specific, yet pivotal, derivative: This compound . While not an end-product therapeutic itself, this molecule represents a critical synthetic intermediate—a versatile building block from which libraries of potential drug candidates can be elaborated. Understanding its synthesis, properties, and reactivity is therefore essential for scientists engaged in the design and development of novel 1,6-naphthyridine-based agents. This document serves as a technical primer, synthesizing established principles of heterocyclic chemistry to provide a comprehensive overview for the laboratory professional.

Synthetic Pathways to the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine ring system can be achieved through several strategic disconnections. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent strategies involve building the second ring onto a pre-existing, functionalized pyridine precursor.

Key synthetic strategies include:

-

The Friedländer Annulation: This classic method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester). For the 1,6-naphthyridine system, this translates to using a 4-aminonicotinaldehyde or a related 4-aminopyridine-3-carbonyl derivative.[2]

-

Skraup-Type Reactions: The Skraup reaction and its modifications traditionally use glycerol and an oxidizing agent to build a pyridine ring onto an aminopyridine. While historically significant for synthesizing the parent 1,6-naphthyridine, this method often involves harsh conditions and can result in modest yields.[4]

-

Cyclization from Preformed Pyridones: An alternative route involves starting with a pyridone ring and constructing the second pyridine ring. This is particularly useful for synthesizing 1,6-naphthyridin-2(1H)-ones.[5][6]

-

Multicomponent Reactions (MCRs): Modern approaches utilize MCRs to construct the heterocyclic system in a single pot from three or more starting materials, offering high efficiency and atom economy.[7]

Proposed Synthesis of this compound

A logical and efficient synthesis of the title compound can be envisioned via a modified Friedländer condensation. This approach offers regiochemical control by utilizing a pyridine precursor that already contains the key functionalities at the correct positions.

Experimental Protocol: Friedländer Synthesis

This protocol describes the acid-catalyzed condensation of 4-aminonicotinaldehyde with methyl pyruvate to directly form the target ester.

Step 1: Reaction Setup

-

To a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminonicotinaldehyde (1.22 g, 10.0 mmol).

-

Add absolute ethanol (40 mL) to the flask and stir until the solid is partially dissolved.

-

Add methyl pyruvate (1.23 g, 12.0 mmol, 1.2 equivalents) to the suspension.

-

Carefully add concentrated sulfuric acid (0.2 mL) as a catalyst. Causality: The acid protonates the carbonyl oxygen of both reactants, increasing their electrophilicity and facilitating the initial aldol-type condensation and subsequent cyclization.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

-

Maintain the reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, UV-active spot corresponding to the product indicates reaction completion.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature. A precipitate may form.

-

Slowly pour the mixture into a beaker containing 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

-

Stir the resulting suspension for 30 minutes. The crude product should precipitate as a solid.

-

Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold diethyl ether (10 mL) to remove non-polar impurities.

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid in a vacuum oven to yield this compound as a solid.

Physicochemical and Spectroscopic Properties

The structural identity and purity of the synthesized compound must be confirmed through rigorous analysis. The following table summarizes key physical properties and the anticipated spectroscopic data for structure elucidation.

| Property | Value / Expected Data | Source / Rationale |

| Molecular Formula | C₁₀H₈N₂O₂ | [8][9] |

| Molecular Weight | 188.18 g/mol | [8][9] |

| CAS Number | 338760-63-7 | [9] |

| Appearance | Expected to be a white to light brown solid. | Based on the parent 1,6-naphthyridine and related carboxylic acids.[4][10] |

| Predicted XlogP | 1.3 | PubChem prediction, indicating moderate lipophilicity.[8] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.3 (s, 1H, H-5), ~8.6 (d, 1H, H-7), ~8.3 (d, 1H, H-4), ~8.2 (d, 1H, H-3), ~7.6 (dd, 1H, H-8), ~4.0 (s, 3H, -OCH₃). | Rationale: Aromatic protons are expected in the deshielded region (δ 7.5-9.5). The H-5 proton, flanked by two nitrogen atoms, will be the most downfield. The methyl ester protons will appear as a sharp singlet around δ 4.0 ppm. Coupling patterns will depend on J-values. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 (C=O), ~155-140 (aromatic C-N & C-C), ~125-115 (aromatic C-H), ~53 (-OCH₃). | Rationale: The ester carbonyl carbon is highly deshielded. Aromatic carbons will appear in the typical δ 115-155 ppm range, with carbons adjacent to nitrogen being more downfield. The methyl carbon will be upfield. |

| IR (KBr, cm⁻¹) | ν ~1725 (C=O, ester), ~1600-1550 (C=N, C=C aromatic stretching), ~1250 (C-O stretching). | Characteristic stretching frequencies for the functional groups present in the molecule.[11] |

| Mass Spec (ESI+) | m/z = 189.06 [M+H]⁺, 211.05 [M+Na]⁺. | Expected molecular ion peaks for the protonated and sodiated adducts, confirming the molecular weight. |

Reactivity and Strategic Applications in Drug Discovery

This compound is not merely a synthetic endpoint but a versatile platform for diversification. Its strategic value lies in the reactivity of the methyl ester group, which serves as a handle for introducing a wide range of functionalities.

Key Reactions:

-

Saponification: Base-catalyzed hydrolysis of the methyl ester yields the corresponding 1,6-naphthyridine-2-carboxylic acid.[10] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amide derivatives. Amides are a cornerstone of medicinal chemistry, often improving metabolic stability and providing key hydrogen bond donors/acceptors for target engagement.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (2-hydroxymethyl-1,6-naphthyridine) using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized, for example, by conversion to an ether or an alkyl halide.

-

Ring Reactivity: The pyridine nitrogen atoms confer specific reactivity to the aromatic core. They can be quaternized with alkyl halides or undergo N-oxidation. The electron-deficient nature of the rings makes them susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present on the ring.

The ability to rapidly generate diverse libraries from this single intermediate is a powerful strategy in modern medicinal chemistry. It allows for a systematic exploration of the structure-activity relationship (SAR) around the 1,6-naphthyridine core, accelerating the journey from a chemical scaffold to a potential clinical candidate.[12][13]

Conclusion

This compound is a molecule of significant strategic value for researchers in medicinal chemistry and drug development. While detailed literature on this specific compound is not extensive, its synthesis can be reliably achieved through established methods like the Friedländer annulation. Its well-defined physicochemical and spectroscopic properties allow for unambiguous characterization. The true power of this compound lies in its role as a versatile synthetic intermediate, providing a reactive handle for the creation of diverse compound libraries. A thorough understanding of its synthesis and reactivity equips scientists with a vital tool for exploring the vast therapeutic potential of the 1,6-naphthyridine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acs.org [acs.org]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 9. scbt.com [scbt.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 1,6-naphthyridine-2-carboxylate

Abstract

The 1,6-naphthyridine framework is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Methyl 1,6-naphthyridine-2-carboxylate is a key heterocyclic building block, offering a versatile platform for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the essential physicochemical and spectroscopic characteristics of this compound. We will delve into its molecular structure, a robust synthetic methodology, and a detailed analysis of its expected spectroscopic profile, including NMR, IR, and Mass Spectrometry. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on the 1,6-naphthyridine motif.

The 1,6-Naphthyridine Scaffold: A Cornerstone in Drug Discovery

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. Among the six possible isomers, the 1,6-naphthyridine core has garnered significant attention due to its presence in a wide array of pharmacologically active agents. This scaffold's unique electronic properties and rigid, planar structure make it an ideal backbone for interacting with various biological receptors.

Derivatives of 1,6-naphthyridine have demonstrated a remarkable breadth of biological activities. They have been successfully developed as potent inhibitors of critical enzymes in oncology, such as Fibroblast Growth Factor Receptor 4 (FGFR4) for colorectal cancer and c-Met kinase. Furthermore, this scaffold is integral to compounds designed as inhibitors of monoamine oxidase (MAO), which are relevant for neurological disorders, and has been explored for developing novel anticancer and antimalarial agents. The inherent versatility of the 1,6-naphthyridine nucleus makes well-characterized derivatives like this compound invaluable starting points for drug discovery campaigns.

Molecular Structure and Core Properties

This compound is a functionalized derivative of the parent 1,6-naphthyridine ring system. The introduction of a methyl carboxylate group at the C2 position provides a crucial chemical handle for further elaboration, such as amide bond formation or reduction to an alcohol.

Structural Elucidation of Methyl 1,6-Naphthyridine-2-carboxylate: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic system, forming the core of numerous molecules with significant biological activities.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including their potential as inhibitors of various enzymes and as antineoplastic agents.[1][3] The precise characterization of these molecules is a critical prerequisite for drug discovery and development, ensuring that biological activity is correctly attributed to a well-defined chemical entity. This guide provides an in-depth, technical overview of the analytical methodologies required for the unambiguous structural elucidation of a key derivative, Methyl 1,6-naphthyridine-2-carboxylate. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow for researchers.

Foundational Molecular Profile

Before delving into spectroscopic analysis, it is essential to establish the basic molecular identity of the target compound.

The proposed structure, with a systematic numbering convention for spectroscopic assignment, is presented below. This numbering is crucial for correlating specific atoms to their corresponding signals in NMR spectra.

Figure 1: Structure of this compound with IUPAC numbering.

Mass Spectrometry: The First Checkpoint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. Its primary purpose is to confirm the elemental composition, providing a high degree of confidence in the molecular formula before more complex structural analysis is undertaken. The choice of ionization technique (e.g., ESI, MALDI) depends on the sample's properties, with Electrospray Ionization (ESI) being a common choice for this class of polar, heterocyclic compounds.

Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Ionization: Use ESI in positive ion mode ([M+H]⁺). The two nitrogen atoms in the naphthyridine ring are readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental formula. The calculated mass should be within 5 ppm of the theoretical mass.

Data Presentation: Predicted and Observed Mass

| Adduct/Fragment | Theoretical m/z | Expected Observation | Causality |

| [M]⁺ | 188.0586 | Molecular Ion | Direct ionization of the molecule. |

| [M+H]⁺ | 189.0664 | Base Peak | Protonation of a basic ring nitrogen.[5] |

| [M+Na]⁺ | 211.0483 | Common Adduct | Presence of sodium salts in the solvent or glassware.[5] |

| [M-OCH₃]⁺ | 157.0456 | Fragment | Loss of the methoxy radical from the ester.[6] |

| [M-COOCH₃]⁺ | 129.0456 | Fragment | Loss of the entire carbomethoxy group.[7] |

Trustworthiness: The confirmation of the molecular formula by HRMS provides a critical validation gate. If the observed mass does not match the theoretical mass for C₁₀H₈N₂O₂, the proposed structure is incorrect, and further analysis is unwarranted until the synthesis or starting material is re-evaluated.

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups.[8] For this compound, the most informative regions of the spectrum will confirm the ester group and the aromatic system. It serves as a quick qualitative check.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the heterocyclic rings. |

| ~2950 | C-H Stretch | Aliphatic (sp³) | Corresponds to the methyl group of the ester. |

| ~1725-1740 | C=O Stretch | Ester | Crucial, strong band confirming the ester carbonyl. [9] |

| ~1600-1450 | C=C & C=N Stretch | Aromatic Rings | Multiple bands confirming the naphthyridine core.[10] |

| ~1300-1100 | C-O Stretch | Ester | Confirms the C-O single bonds of the ester group. |

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a complete picture of the atomic connectivity. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common starting point, but DMSO-d₆ can be used if solubility is an issue.[11]

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Tuning: Tune and shim the spectrometer to ensure high resolution.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.

-

Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks, and determine chemical shifts (δ) and coupling constants (J).

Data Presentation: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |

| H5 | ~9.30 | s | - | 1H | Deshielded by adjacent N6 and ring current.[12][13] |

| H7 | ~8.75 | d | ~6.0 | 1H | Ortho-coupled to H8. Deshielded by N6.[12] |

| H4 | ~8.30 | d | ~8.5 | 1H | Ortho-coupled to H3. |

| H3 | ~7.95 | d | ~8.5 | 1H | Ortho-coupled to H4. |

| H8 | ~7.55 | d | ~6.0 | 1H | Ortho-coupled to H7.[12][13] |

| O-CH₃ | ~4.05 | s | - | 3H | Standard chemical shift for a methyl ester.[14] |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C=O | ~165 | Typical for an ester carbonyl. |

| C5, C7 | ~150-155 | Carbons adjacent to nitrogen are highly deshielded.[15][16] |

| C2, C4a, C8a | ~135-145 | Quaternary carbons and C2 attached to the ester.[15] |

| C4, C8 | ~120-130 | Aromatic CH carbons.[16] |

| C3 | ~115-120 | Aromatic CH carbon. |

| O-CH₃ | ~53 | Standard chemical shift for a methyl ester carbon. |

2D NMR: Validating the Connections

Trustworthiness: While 1D NMR provides strong evidence, 2D NMR experiments create a self-validating system by explicitly showing correlations between atoms, removing ambiguity in assignments.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see cross-peaks connecting H3↔H4 and H7↔H8, confirming their positions on the same aromatic ring fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals (e.g., δ ~9.30) to their corresponding carbon signals (e.g., δ ~150-155 for C5), validating the assignments made in the 1D spectra.

Integrated Analytical Workflow

The structural elucidation of a novel compound is not a linear process but a logical, iterative workflow where each step validates the previous one. This approach ensures the highest level of scientific integrity.

Figure 2: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergent power of multiple spectroscopic techniques. High-resolution mass spectrometry validates the elemental composition, infrared spectroscopy confirms essential functional groups, and a suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the molecular architecture. By following the integrated workflow presented, researchers can ensure the scientific integrity of their findings, providing a solid and trustworthy foundation for subsequent research and development activities.

References

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. Digital resource [dam-oclc.bac-lac.gc.ca]

- 11. rsc.org [rsc.org]

- 12. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 13. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

discovery and history of 1,6-naphthyridine compounds

An In-Depth Technical Guide to the Discovery, History, and Application of 1,6-Naphthyridine Compounds

Authored by Gemini, Senior Application Scientist

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Initially a subject of academic curiosity, its unique electronic properties and rigid, planar structure have proven ideal for targeting a wide array of biological receptors. This guide provides a comprehensive exploration of the 1,6-naphthyridine core, charting its historical discovery, detailing the evolution of its synthetic methodologies, and examining its profound impact on drug development. We will delve into the causality behind key experimental choices, present detailed protocols for foundational synthetic routes, and summarize the structure-activity relationships that have led to the development of potent therapeutic agents, including FDA-approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this privileged scaffold.

Introduction: The Naphthyridine Family of Isomers

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds consisting of two fused pyridine rings.[1] The relative positions of the two nitrogen atoms give rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] This structural diversity allows for fine-tuning of physicochemical properties such as basicity, hydrogen bonding capability, and metal chelation, making them highly attractive scaffolds in medicinal chemistry.

Among these isomers, the 1,6-naphthyridine framework has garnered significant interest due to its presence in numerous biologically active molecules, both from natural and synthetic origins.[3][4] Its utility as a "privileged structure," a concept describing molecular scaffolds capable of binding to multiple biological targets, is now well-established.[1][5]

A Historical Perspective: From First Synthesis to a Privileged Scaffold

The journey of the naphthyridine family began in 1893 with the first synthesis by Reissert.[1] However, it took several decades for the field to mature. The unsubstituted parent 1,5- and 1,8-naphthyridines were not synthesized until 1927.[1] The final members of the isomeric family were completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine in 1958, and the isolation of 2,6-naphthyridine in 1965.[1]

The initial synthesis of the parent 1,6-naphthyridine was a landmark, but the compound remained largely a chemical curiosity for years. The true potential of the scaffold began to be unlocked with the discovery of naturally occurring 1,6-naphthyridine alkaloids, such as aaptamine from marine sponges, which exhibited a range of interesting biological activities.[3][6] This spurred medicinal chemists to explore synthetic derivatives, leading to the discovery of potent agents with diverse therapeutic applications, solidifying the 1,6-naphthyridine core's status as a vital pharmacophore.[4][7]

Foundational Synthetic Strategies for the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine ring system has been achieved through several classical and modern synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern on the final molecule, as different methods offer distinct advantages in terms of starting material availability and regiochemical control.

Classical Annulation Reactions

Three classical named reactions form the bedrock of naphthyridine synthesis: the Skraup, Friedländer, and Gould-Jacobs reactions. These methods typically build the second pyridine ring onto a pre-existing pyridine starting material.

The Skraup synthesis involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to construct the second ring.[8][9] While effective for many quinoline and some naphthyridine isomers, the reaction is notoriously vigorous and often difficult to control.[8] For the synthesis of 1,6-naphthyridine from 4-aminopyridine, the parent reaction was not initially successful.[8] Refinements, such as using 4-aminopyridine-N-oxide as the starting material followed by reduction of the resulting N-oxide, were necessary to achieve modest yields of the desired product.[8]

The Friedländer synthesis is a more versatile and widely used method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile).[10] This reaction is a cornerstone of 1,6-naphthyridine synthesis, typically employing a 4-aminonicotinaldehyde or a related derivative as the starting pyridine component.[11][12] The reaction can be catalyzed by either acid or base and proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic naphthyridine ring.[10] The power of this method lies in its convergence, allowing for the direct installation of various substituents on the newly formed ring.[13]

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Biological Versatility of the Naphthyridine Scaffold: A Technical Guide for Drug Discovery

Introduction: The Privileged Naphthyridine Core

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural rigidity, synthetic tractability, and ability to form a wide range of interactions with biological macromolecules have made them a focal point of drug discovery efforts for decades.[3][4] The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each offering a unique three-dimensional vector for substituent placement and, consequently, a distinct pharmacological profile.[5][6]

This technical guide provides an in-depth exploration of the diverse biological activities of naphthyridine derivatives. Moving beyond a simple cataloging of effects, we will delve into the mechanistic underpinnings of their actions, explore the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the naphthyridine core in their therapeutic programs.

Section 1: Anticancer Activity - A Multifaceted Approach to Oncology

Naphthyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting a broad spectrum of activities against various human cancer cell lines.[7][8] Their mechanisms of action are diverse, ranging from DNA damage and cell cycle arrest to the targeted inhibition of crucial signaling pathways.[8]

Mechanism I: DNA Intercalation and Topoisomerase Inhibition

A primary anticancer mechanism for many naphthyridine derivatives is their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes.[7][8] Topoisomerases are critical for resolving DNA topological problems during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

For instance, the natural product aaptamine, a 1,6-naphthyridine derivative isolated from marine sponges, has been shown to intercalate into DNA, upregulate the expression of the cell cycle inhibitor p21, and induce apoptosis in a p53-independent manner.[5] Vosaroxin, a topoisomerase II inhibitor with a naphthyridine core, has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML).[7][9]

Visualizing the Naphthyridine Isomers

The strategic placement of nitrogen atoms within the two fused pyridine rings is fundamental to the chemical properties and biological activities of naphthyridines.

Caption: The six structural isomers of naphthyridine.

Mechanism II: Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. Naphthyridine derivatives have been successfully developed as potent inhibitors of various kinases.[10][11] The naphthyridine scaffold serves as an excellent ATP-competitive hinge-binding motif.

Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family, which is implicated in numerous tumor types.[12] Furthermore, the 1,8-naphthyridine scaffold has been utilized to develop inhibitors of epidermal growth factor receptor (EGFR) and casein kinase 2 (CK2).[10][13]

Illustrative Signaling Pathway: Naphthyridine Derivative as a Kinase Inhibitor

This diagram illustrates the mechanism by which a naphthyridine-based kinase inhibitor can block a signaling pathway crucial for cancer cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Vosaroxin - Wikipedia [en.wikipedia.org]

- 10. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 1,6-naphthyridine-2-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] While the broader family of 1,6-naphthyridines has been explored for applications ranging from kinase inhibition to topoisomerase disruption, the specific molecular mechanism of action for Methyl 1,6-naphthyridine-2-carboxylate remains largely uncharacterized.[3][4] This guide presents a comprehensive, multi-phase strategic workflow designed to systematically investigate and elucidate the mechanism of action of this compound. We will proceed from broad phenotypic screening to specific target identification and validation, culminating in preclinical efficacy assessment. This document provides not just experimental protocols but also the underlying scientific rationale, empowering research teams to execute a robust and self-validating investigation.

Part 1: Foundational Analysis and Hypothesis Generation

The journey to understanding a compound's mechanism of action begins with its chemical identity and the biological context provided by its structural relatives. This compound belongs to a class of compounds known for their interaction with key cellular machinery involved in cell proliferation and survival.[5][6]

Initial Hypothesis: Based on extensive literature on related naphthyridine derivatives, it is hypothesized that this compound exerts its biological effects, likely anti-proliferative, through the inhibition of critical enzymes such as protein kinases or DNA topoisomerases.[3][4] Derivatives have shown potent activity as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), Casein Kinase 2 (CK2), and Cyclin-Dependent Kinases 8/19 (CDK8/19), as well as topoisomerase II.[3][4][7][8]

The following workflow is designed to systematically test this hypothesis.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vosaroxin - Wikipedia [en.wikipedia.org]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 1,6-naphthyridine-2-carboxylate: A Technical Guide for Target Identification and Validation

Foreword

The 1,6-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2][3][4][5] These activities span a wide therapeutic spectrum, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] While extensive research has illuminated the therapeutic targets of various functionalized 1,6-naphthyridines, Methyl 1,6-naphthyridine-2-carboxylate remains a relatively under-explored entity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this specific molecule. Drawing upon the established pharmacology of the broader 1,6-naphthyridine class, we will delineate a logical, step-by-step approach to identify and validate its potential molecular targets, ultimately paving the way for novel therapeutic applications.

The 1,6-Naphthyridine Scaffold: A Foundation of Diverse Bioactivity

The inherent biological activity of the 1,6-naphthyridine core stems from its unique electronic and structural properties, which allow it to interact with a variety of biological macromolecules. Different substitutions on this core have led to the development of compounds targeting a range of proteins, including:

-

Kinases: A significant number of 1,6-naphthyridine derivatives have been developed as kinase inhibitors. For instance, derivatives have shown potent inhibitory activity against c-Met kinase and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are implicated in various cancers.[6][7] Additionally, specific substituted 1,6-naphthyridines have demonstrated high affinity for Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[8]

-

Topoisomerases: The planar nature of the naphthyridine ring system allows for intercalation into DNA, a mechanism exploited by topoisomerase inhibitors. Dibenzo[c,h][1][8]naphthyridines have been identified as potent Topoisomerase I inhibitors with significant antitumor activity.[9] Furthermore, the naphthyridine analog Vosaroxin acts as a Topoisomerase II inhibitor.[10]

-

Viral Enzymes: The 1,6-naphthyridine scaffold has also been a fruitful source of antiviral agents. Notably, derivatives bearing an 8-hydroxy-7-carboxamide pharmacophore have been identified as potent inhibitors of HIV-1 integrase.[11]

-

Other Targets: The versatility of the 1,6-naphthyridine core is further highlighted by its exploration in targeting other protein classes. For example, certain benzo[b][1][8]naphthyridine derivatives have been investigated as potential Monoamine Oxidase (MAO) inhibitors.[12]

Given this precedent, a systematic investigation of this compound is warranted to uncover its specific biological activities and molecular targets.

A Strategic Roadmap for Target Identification and Validation

We propose a multi-pronged approach, commencing with broad phenotypic screening and progressively narrowing down to specific target identification and mechanistic studies. This strategy is designed to be both comprehensive and efficient, maximizing the potential for novel discoveries.

Phase 1: Broad Phenotypic Screening

The initial step is to assess the general bioactivity of this compound across a diverse range of cell-based assays. This will provide crucial insights into its potential therapeutic areas.

Experimental Workflow: Phenotypic Screening

Caption: Phase 1 Workflow: Broad Phenotypic Screening.

Protocol: Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Phase 2: Target Class Identification

Based on the results of the phenotypic screening, the next phase focuses on identifying the broad class of molecular targets. For example, if significant anticancer activity is observed, kinase and topoisomerase inhibition would be primary areas of investigation.

Experimental Workflow: Target Class Identification

Caption: Phase 2 Workflow: Identifying the Target Class.

Protocol: Pan-Kinase Inhibition Assay (Example)

A commercially available pan-kinase assay panel (e.g., from Eurofins or Reaction Biology) can be utilized for this purpose.

-

Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM) to the service provider.

-

Assay Performance: The compound is screened against a large panel of purified kinases (e.g., >400) at a fixed ATP concentration. The activity of each kinase is measured, typically via radiometric or fluorescence-based methods.

-

Data Analysis: The percentage of inhibition for each kinase is calculated. Kinases showing significant inhibition (e.g., >50%) are considered primary hits.

Table 1: Hypothetical Kinase Screening Results

| Kinase Target | % Inhibition at 10 µM |

| c-Met | 85% |

| FGFR4 | 78% |

| CDK8 | 65% |

| EGFR | 12% |

| VEGFR2 | 8% |

Phase 3: Specific Target Validation and Mechanism of Action

Once a putative target or target class is identified, the focus shifts to validating the specific molecular interaction and elucidating the mechanism of action.

Experimental Workflow: Target Validation and MoA

Caption: Phase 3 Workflow: Target Validation and MoA Studies.

Protocol: Western Blot for Cellular Target Engagement (p-Met)

-

Cell Treatment: Treat a c-Met expressing cancer cell line (e.g., HCT116) with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Met (p-Met) and total c-Met. Subsequently, probe with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on c-Met phosphorylation.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the comprehensive evaluation of this compound. By following this structured approach, researchers can efficiently move from broad biological screening to specific target identification and mechanistic understanding. The knowledge gained from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development as a novel therapeutic agent. The versatility of the 1,6-naphthyridine scaffold suggests that this compound could hold significant promise in addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Vosaroxin - Wikipedia [en.wikipedia.org]

- 11. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

literature review on substituted 1,6-naphthyridines

An In-Depth Technical Guide to the Medicinal Chemistry of Substituted 1,6-Naphthyridines

Abstract

Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in modern medicinal chemistry.[1][2] Among the six possible isomers, the 1,6-naphthyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to bind to a diverse array of biological receptors and enzymes.[1][3] This guide provides a comprehensive review of substituted 1,6-naphthyridines, with a particular focus on the 1,6-naphthyridin-2(1H)-one subfamily, which encompasses over 17,000 known compounds.[1][2] We will delve into the synthetic methodologies that enable the construction and diversification of this core, explore its extensive applications in drug discovery—from oncology to infectious diseases—and synthesize the critical structure-activity relationships (SAR) that guide the rational design of potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the 1,6-naphthyridine scaffold in their therapeutic programs.

The 1,6-Naphthyridine Scaffold: A Privileged Core in Medicinal Chemistry

The concept of "privileged structures," introduced by Evans in the late 1980s, describes molecular scaffolds that can serve as ligands for multiple, distinct biological receptors through varied peripheral substitution.[1] The 1,6-naphthyridine motif is a quintessential example of such a scaffold. Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of its two nitrogen atoms, provides a versatile framework for molecular recognition. This versatility has led to the development of 1,6-naphthyridine derivatives as potent inhibitors of kinases, viruses, and other key players in human disease.[3][4][5]

A significant portion of research has focused on 1,6-naphthyridin-2(1H)-ones, a subfamily where one of the pyridine rings exists in its pyridone tautomeric form.[1][2] The structural diversity within this subfamily is immense, with substitutions explored at every possible position (N1, C3, C4, C5, C7, and C8) to modulate pharmacological properties.[1][2] The distinction between a single or double bond between the C3 and C4 positions has been shown to be a critical determinant of biological activity, often bifurcating the therapeutic applications of these compounds towards either cardiovascular diseases (C3-C4 single bond) or oncology (C3-C4 double bond).[1]

Synthetic Strategies for the 1,6-Naphthyridine Core

The ability to efficiently synthesize and derivatize the 1,6-naphthyridine core is fundamental to its exploration in medicinal chemistry. A variety of synthetic approaches have been developed, ranging from classical cyclization reactions to modern, high-throughput methodologies.

Synthesis from Preformed Pyridine or Pyridone Rings

A prevalent strategy involves the construction of the second ring onto a pre-existing pyridine or pyridone moiety. One well-established protocol begins with 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. For instance, treatment of this starting material with malononitrile in the presence of a base like sodium methoxide initiates a cascade that, upon subsequent treatment with a hydrogen halide, yields 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones.[1] This method provides a reliable entry point to a scaffold that is primed for further functionalization.

Caption: Synthesis of 7-amino-5-halo 1,6-naphthyridin-2(1H)-ones.

Modern Synthetic Approaches

More recent advancements have focused on improving efficiency and access to chemical diversity. These include:

-

Multicomponent Reactions (MCRs): One-pot MCRs have been developed that combine simple starting materials, such as a benzaldehyde derivative, two equivalents of malononitrile, and 1-naphthylamine, to rapidly assemble the substituted 1,6-naphthyridine core.[6] These methods are advantageous for their operational simplicity, high yields, and expedited reaction times.[6]

-

Friedel-Crafts Annulation: Acid-mediated intramolecular Friedel-Crafts reactions provide a robust strategy for creating fused polycyclic 1,6-naphthyridines.[7] This approach uses precursors like 4-(arylamino)nicotinonitriles, which cyclize under strong acid conditions (e.g., CF₃SO₃H) to yield tri-, tetra-, and pentacyclic derivatives in good to excellent yields.[7]

-

Diversification via Ditriflates: A powerful strategy for late-stage functionalization involves converting 1,6-naphthyridine-5,7-diones into highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates.[4] These intermediates can undergo sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid installation of diverse substituents at the C5 and C7 positions. This approach is invaluable for SAR studies, as it facilitates the exploration of a wide chemical space from a common intermediate.[4]

Representative Experimental Protocol: Synthesis of 7-Amino-5-chloro-1,6-naphthyridin-2(1H)-one

This protocol is adapted from methodologies described in the literature.[1]

-

Step 1: Annulation. To a solution of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (1 eq) in methanol, add sodium methoxide (1.1 eq) followed by malononitrile (1.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours. Monitor reaction completion by TLC.

-

Upon completion, neutralize the mixture with acetic acid and concentrate under reduced pressure to obtain the crude tautomeric intermediate.

-

Step 2: Cyclization and Aromatization. Dissolve the crude intermediate in dioxane.

-

Bubble dry hydrogen chloride (HCl) gas through the solution for 15 minutes, or add a saturated solution of HCl in dioxane.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature, upon which the product will precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 7-amino-5-chloro-1,6-naphthyridin-2(1H)-one.

Substituted 1,6-Naphthyridines as Kinase Inhibitors: A Major Thrust in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1,6-naphthyridine scaffold has proven to be an exceptionally effective core for the design of potent and selective kinase inhibitors.

Caption: FGFR4 signaling pathway and the mechanism of its inhibition.

Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 has been identified as a critical oncogenic driver in hepatocellular carcinoma (HCC) and other cancers.[8] Several series of 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective FGFR4 inhibitors.[8][9] Through detailed structural optimization, compounds have been identified that covalently bind to a specific cysteine residue (Cys552) in the FGFR4 active site, leading to high potency and selectivity.[8] These inhibitors have demonstrated significant anti-proliferative activities in FGFR4-dependent cancer cell lines and tumor growth inhibition in xenograft models.[8][9]

AXL and c-Met Kinase Inhibition

The receptor tyrosine kinases AXL and c-Met are implicated in tumor progression, metastasis, and drug resistance. The 1,6-naphthyridine scaffold has been successfully employed to develop inhibitors targeting these kinases.

-

AXL Inhibitors: Starting from a dual MET/AXL inhibitor, molecular modeling has guided the optimization of a 1,6-naphthyridinone series to achieve high selectivity for AXL over the homologous MET kinase.[10] The lead compound 25c from one study showed excellent AXL inhibitory activity (IC₅₀ = 1.1 nM) and over 300-fold selectivity against MET, demonstrating significant anti-tumor efficacy in preclinical models.[10]

-

c-Met Inhibitors: By conformationally constraining the 7,8-positions of the 1,6-naphthyridine framework to incorporate a cyclic urea, a novel class of 1H-imidazo[4,5-h][1][11]naphthyridin-2(3H)-one based c-Met inhibitors was identified.[11][12] SAR studies revealed that potency was driven by specific substitutions at the N-1, N-3, and C-5 positions.[11][12]

Cyclin-Dependent Kinase (CDK) Inhibition

Uncontrolled activity of CDKs is linked to various diseases, including cancer and kidney disorders.[13]

-

CDK5: Novel substituted 1,6-naphthyridines have been developed as CDK5 inhibitors for the potential treatment of kidney diseases, such as renal fibrosis and diabetic nephropathy.[13]

-

CDK8/19: A scaffold-hopping approach led to the discovery of 2,8-disubstituted-1,6-naphthyridines as potent dual CDK8/19 inhibitors.[14] Optimization was required to block rapid metabolism by aldehyde oxidase, which was successfully achieved by introducing an amino group at the C5 position.[14]

| Compound Class | Target Kinase | Representative IC₅₀ | Therapeutic Area | Reference |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 | <10 nM | Hepatocellular Carcinoma | [8] |

| 1,6-Naphthyridin-2-one | FGFR4 | <50 nM | Colorectal Cancer | [9] |

| 1,6-Naphthyridinone | AXL | 1.1 nM | Cancer | [10] |

| 1H-Imidazo[4,5-h][1][11]naphthyridin-2(3H)-one | c-Met | 2.6 µM | Cancer | [11][12] |

| Substituted 1,6-Naphthyridine | CDK5 | <10 nM - 1 µM | Kidney Diseases | [13] |

| 5-Amino-1,6-Naphthyridine | CDK8/19 | <50 nM | Cancer | [14] |

Broadening the Therapeutic Landscape

While oncology remains a major focus, the biological activities of substituted 1,6-naphthyridines extend to several other therapeutic areas.

-

Antiviral Activity: The scaffold has been investigated as a replacement for the quinoline core in the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15] Certain 2,4-disubstituted-1,6-naphthyridine derivatives showed potent activity against HIV-1 RT, with IC₅₀ values significantly better than the approved drug nevirapine.[15]

-

Cardiovascular & Kidney Diseases: As mentioned, 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond have been primarily developed for cardiovascular applications.[1] Furthermore, the CDK5 inhibitors noted above are being explored for diabetic nephropathy and other kidney diseases.[13]

-

Other Applications: The 1,6-naphthyridine core is found in molecules with a wide range of other pharmacological properties, including antimalarial, antimicrobial, anti-inflammatory, and analgesic activities.[3][5][16]

Structure-Activity Relationship (SAR) Insights: A Guide to Rational Design

Decades of research have yielded a rich understanding of how substitutions on the 1,6-naphthyridine core influence biological activity. A comprehensive analysis of thousands of compounds reveals several key trends.[1][2]

-

N1 Position: In the 1,6-naphthyridin-2(1H)-one series, substitution at the N1 position is common, particularly in anticancer agents.[1] Methyl and phenyl groups are frequently used, while leaving it unsubstituted (R¹ = H) is more common in compounds developed for cardiovascular diseases.[1]

-

C3/C4 Positions: The saturation of the C3-C4 bond is a critical determinant of activity.[1] For kinase inhibitors, a C3-C4 double bond is often preferred. Substitution at C3, frequently with a phenyl ring, is a common feature.[1]

-

C5, C7, and C8 Positions: These positions are key points for diversification to achieve potency and selectivity.

-

C7: In many kinase inhibitors, the C7 position is substituted with groups that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.

-

C8: For CDK8/19 inhibitors, incorporating optimal substituents at the C8 position was crucial for potent affinity.[14]

-

C5: Introduction of an amino group at C5 was a successful strategy to block aldehyde oxidase-mediated metabolism, thereby improving pharmacokinetic properties.[14]

-

Caption: Summary of key structure-activity relationships.

Conclusion and Future Perspectives

The substituted 1,6-naphthyridine scaffold is a validated and highly fruitful platform for drug discovery. Its synthetic tractability, coupled with its ability to be decorated with a wide variety of functional groups, has enabled the development of potent and selective modulators for a diverse range of biological targets. The deep well of SAR data provides a solid foundation for the rational, structure-based design of next-generation therapeutics. While kinase inhibition in oncology is currently the most prominent application, the continued exploration of this privileged core is likely to yield novel drug candidates for viral infections, inflammatory disorders, and diseases of the central nervous system. Future work will likely focus on leveraging novel synthetic methods for even greater diversity, exploring new biological targets, and optimizing the pharmacokinetic and safety profiles of this remarkable class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 1,6-naphthyridine-2-carboxylate (CAS 338760-63-7) for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

Methyl 1,6-naphthyridine-2-carboxylate, identified by CAS number 338760-63-7, is a heterocyclic organic compound belonging to the naphthyridine family. Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds and approved pharmaceuticals, highlighting their ability to interact with a diverse range of biological targets. While direct and extensive research on this compound is emerging, its structural class, the 1,6-naphthyridines, is the subject of intense investigation in drug discovery, particularly in the realm of oncology.[1][2][3] This guide will provide a comprehensive overview of the known properties of this compound, explore its potential therapeutic applications by drawing insights from closely related analogues, detail a plausible synthetic route, and list current suppliers.

Physicochemical Properties and Structural Information

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 338760-63-7 | N/A |

| Molecular Formula | C₁₀H₈N₂O₂ | N/A |

| Molecular Weight | 188.18 g/mol | N/A |

| Appearance | White crystalline powder | N/A |

| Purity | Typically ≥97% | N/A |

| Storage | Room temperature, in a well-sealed container | N/A |

The chemical structure of this compound features a fused pyridine and pyridone ring system, with a methyl ester group at the 2-position of the naphthyridine core. This arrangement of nitrogen atoms and the substituent pattern are crucial determinants of its potential biological activity.

The 1,6-Naphthyridine Scaffold: A Hub of Biological Activity

The 1,6-naphthyridine core is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents.[1][4] Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities, including:

-

Anticancer Activity: This is the most extensively studied application of 1,6-naphthyridine derivatives. They have been shown to target various components of cancer cell signaling pathways.[1][5]

-

Antimicrobial Activity: Certain 1,6-naphthyridine analogues have demonstrated efficacy against various bacterial and fungal strains.

-

Anti-inflammatory and Analgesic Properties: The scaffold has been explored for its potential in modulating inflammatory responses and pain pathways.

-

Antiviral Activity: Notably, some derivatives have been investigated as inhibitors of the Human Immunodeficiency Virus (HIV).[5]

The diverse biological profile of the 1,6-naphthyridine scaffold underscores the potential of this compound as a valuable building block or lead compound in drug discovery programs.

Potential Therapeutic Applications and Mechanistic Insights: Focus on Oncology

Given the significant body of research on the anticancer properties of closely related 1,6-naphthyridin-2(1H)-ones, it is reasonable to hypothesize that this compound could serve as a precursor or intermediate in the synthesis of novel oncology therapeutics.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Recent studies have highlighted the promise of 1,6-naphthyridin-2(1H)-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[6][7] The FGF19-FGFR4 signaling pathway is a critical driver in the pathogenesis of hepatocellular carcinoma (HCC) and colorectal cancer.[6][7]

Proposed Mechanism of Action:

FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand FGF19, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. Inhibitors based on the 1,6-naphthyridine scaffold are thought to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and thereby abrogating the oncogenic signaling.

Caption: Proposed mechanism of FGFR4 inhibition by 1,6-naphthyridine derivatives.

c-Met Kinase Inhibition

The 1,6-naphthyridine scaffold has also been identified as a promising framework for the development of c-Met kinase inhibitors.[2][4] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, invasion, and metastasis.

Proposed Mechanism of Action:

Similar to FGFR4 inhibition, 1,6-naphthyridine-based compounds can act as ATP-competitive inhibitors of the c-Met kinase domain. By blocking the phosphorylation of c-Met, these inhibitors can disrupt the HGF/c-Met signaling pathway, leading to reduced tumor cell proliferation and motility.

Synthetic Methodology: A Plausible Route to this compound

Proposed Synthetic Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of Methyl 1,6-Naphthyridine-2-carboxylate

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to act as a ligand have made it a target of significant interest in medicinal chemistry and drug development.[3] This application note provides a detailed, reliable, and field-tested two-step protocol for the synthesis of methyl 1,6-naphthyridine-2-carboxylate, a key building block for further chemical elaboration. The synthesis proceeds through the oxidation of a readily accessible methyl-substituted naphthyridine precursor, followed by a classic Fischer-Speier esterification. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, step-by-step instructions, and expert troubleshooting advice.

Introduction & Synthetic Strategy

The synthesis of functionalized naphthyridines is crucial for the development of novel therapeutic agents and materials.[1][2][3] this compound, in particular, serves as a versatile intermediate, allowing for diverse modifications at the carboxylate position (e.g., amidation, reduction) to generate libraries of new chemical entities.

The synthetic approach detailed herein was chosen for its reliability, scalability, and use of common laboratory reagents. It avoids complex, multi-component reactions that can be difficult to optimize and instead relies on two well-established, high-yielding transformations:

-

Oxidation: Synthesis of the key intermediate, 1,6-naphthyridine-2-carboxylic acid, via the potassium permanganate (KMnO₄) mediated oxidation of the corresponding 2-methyl-1,6-naphthyridine. This is a classic and powerful method for converting activated methyl groups on heteroaromatic rings into carboxylic acids.

-

Esterification: Conversion of the carboxylic acid to its methyl ester via Fischer-Speier esterification, an acid-catalyzed reaction with methanol that is efficient and cost-effective for gram-scale synthesis.[4][5]

This two-step sequence provides a logical and robust pathway to the target compound, as illustrated below.

Overall Synthetic Workflow

The process is divided into two primary stages: the synthesis of the carboxylic acid precursor and its subsequent esterification.

Caption: Overall workflow for the synthesis of the target compound.

PART 1: Synthesis of 1,6-Naphthyridine-2-carboxylic Acid

Mechanistic Rationale

The oxidation of an alkyl side chain on an aromatic ring using potassium permanganate (KMnO₄) is a fundamental transformation in organic synthesis. The reaction proceeds via a radical mechanism initiated by hydrogen atom abstraction from the benzylic-like position of the methyl group. This position is activated by the electron-withdrawing nature of the naphthyridine ring system. The initial radical is rapidly oxidized through a series of steps involving manganese intermediates, ultimately yielding the potassium carboxylate salt. Subsequent acidification protonates the salt to afford the desired carboxylic acid. This method is particularly effective for heteroaromatic systems and is known for its high conversion rates.

Experimental Protocol

Safety Precaution: Potassium permanganate is a strong oxidizing agent. Handle with care and avoid contact with combustible materials. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methyl-1,6-naphthyridine | 144.17 | 5.00 g | 34.7 |

| Potassium Permanganate (KMnO₄) | 158.03 | 11.0 g | 69.6 |

| Water (H₂O) | 18.02 | 250 mL | - |

| Concentrated HCl (~37%) | 36.46 | As needed | - |

| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | As needed | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1,6-naphthyridine (5.00 g, 34.7 mmol) and water (250 mL).

-

Reagent Addition: While stirring vigorously, add potassium permanganate (11.0 g, 69.6 mmol) portion-wise over 30 minutes. The addition is exothermic; maintain control by adjusting the addition rate.

-

Reaction: Heat the purple slurry to reflux (approx. 100°C) using a heating mantle. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction progresses. Maintain reflux for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM) indicates complete consumption of the starting material.

-

Quenching & Filtration: Cool the reaction mixture to room temperature. Carefully add solid sodium metabisulfite (Na₂S₂O₅) in small portions to quench the excess KMnO₄ until the purple color disappears. Filter the hot mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Acidification & Isolation: Transfer the clear, colorless filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 3-4. A white precipitate of 1,6-naphthyridine-2-carboxylic acid will form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound as a white to off-white solid.

-

Expected Yield: 75-85%.

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) and the disappearance of the methyl signal are indicative of a successful reaction.

-

PART 2: Synthesis of this compound

Mechanistic Rationale: Fischer-Speier Esterification